molecular formula C6H4BrN3 B1523594 6-Amino-3-bromopicolinonitrile CAS No. 884541-48-4

6-Amino-3-bromopicolinonitrile

Cat. No. B1523594
M. Wt: 198.02 g/mol
InChI Key: FCGPVQQWFHMKPO-UHFFFAOYSA-N
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Description

6-Amino-3-bromopicolinonitrile is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 . It is a white powder and is typically stored at 0-8 °C .


Molecular Structure Analysis

The IUPAC name for this compound is 6-amino-3-bromopicolinonitrile . The SMILES representation is N#CC1=NC(N)=CC=C1Br .


Physical And Chemical Properties Analysis

6-Amino-3-bromopicolinonitrile is a solid at room temperature . It is typically stored in a refrigerator . The compound is a white powder .

Scientific Research Applications

Synthesis and Material Chemistry

6-Amino-3-bromopicolinonitrile serves as an important intermediate in the synthesis of various heterocyclic compounds, which are pivotal in material chemistry and pharmaceutical research. For instance, its application in the Friedländer synthesis allows the creation of bidentate and tridentate 6-bromoquinoline derivatives, which can be further modified to form compounds with high emission quantum yields, useful in optical applications and as chelating ligands in metal complexes (Hu, Zhang, & Thummel, 2003).

Crystallography and Molecular Interactions

The study of 3-bromopicolinonitrile, closely related to 6-amino-3-bromopicolinonitrile, in crystal form has provided insights into intermolecular interactions such as Br...N contacts and π–π stacking, which are crucial for understanding molecular assembly and designing materials with desired properties (Sharif, Razzaq, Jackstell, & Spannenberg, 2019).

Antimicrobial Activity

Derivatives synthesized from 6-Amino-3-bromopicolinonitrile have shown potential in antimicrobial applications. For example, quinazolinone compounds synthesized from related brominated intermediates have demonstrated antimicrobial activity, indicating the potential use of 6-Amino-3-bromopicolinonitrile derivatives in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

Biochemical Applications

In the realm of biochemical research, the study of compounds related to 6-Amino-3-bromopicolinonitrile, such as 8-Aminoquinoline derivatives, has led to significant advancements in malaria treatment. These compounds have been instrumental in developing therapies for latent malaria, showcasing the broader impact of research on brominated and amino-substituted picolinonitriles (Baird, 2019).

Enzymatic Studies

6-Amino-3-bromopicolinonitrile and its derivatives also find applications in enzymatic studies and the development of enzyme inhibitors. For instance, the synthesis of complex quinazoline analogues, which are potent inhibitors of tyrosine kinase activity in the epidermal growth factor receptor, demonstrates the compound's utility in cancer research and therapy (Rewcastle et al., 1996).

Safety And Hazards

This compound is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

6-amino-3-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGPVQQWFHMKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695082
Record name 6-Amino-3-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-bromopicolinonitrile

CAS RN

884541-48-4
Record name 6-Amino-3-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3-bromopyridine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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